molecular formula C13H12NO4P B1205814 4-Nitrophenyl methylphenylphosphinate CAS No. 35691-25-9

4-Nitrophenyl methylphenylphosphinate

Cat. No. B1205814
CAS RN: 35691-25-9
M. Wt: 277.21 g/mol
InChI Key: PCEUKRKDODJUND-UHFFFAOYSA-N
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Description

4-Nitrophenyl methylphenylphosphinate, also known as 4-Nitrophenyl methylphenylphosphinate, is a useful research compound. Its molecular formula is C13H12NO4P and its molecular weight is 277.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Nitrophenyl methylphenylphosphinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Nitrophenyl methylphenylphosphinate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

35691-25-9

Product Name

4-Nitrophenyl methylphenylphosphinate

Molecular Formula

C13H12NO4P

Molecular Weight

277.21 g/mol

IUPAC Name

1-[methyl(phenyl)phosphoryl]oxy-4-nitrobenzene

InChI

InChI=1S/C13H12NO4P/c1-19(17,13-5-3-2-4-6-13)18-12-9-7-11(8-10-12)14(15)16/h2-10H,1H3

InChI Key

PCEUKRKDODJUND-UHFFFAOYSA-N

SMILES

CP(=O)(C1=CC=CC=C1)OC2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CP(=O)(C1=CC=CC=C1)OC2=CC=C(C=C2)[N+](=O)[O-]

synonyms

4-nitrophenyl methyl(phenyl)phosphinate
4-nitrophenyl-MPP
O-4-(nitrophenyl)methylphenyl phosphinate

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

The methylphenylphosphinic acid 4-nitrophenyl ester is prepared in the following way: A suspension of 173 mg of NaH at 50% in oil, in 2 ml of anhydrous tetrahydrofuran, is stirred at ambient temperature under argon. A solution of 500 mg of 4-nitrophenol in 2 ml of anhydrous tetrahydrofuran is added dropwise at ambient temperature. After stirring for approximately 1 hour at ambient temperature, a solution of 630 mg of methylphenylphosphinic chloride in 2 ml of anhydrous tetrahydrofuran is added dropwise over about ten minutes. After stirring for approximately 2 hours, the reaction medium is diluted with 20 ml of distilled water and the aqueous phase is extracted with 2×20 ml of dichloromethane. The combined organic phases are dried over magnesium sulfate, filtered, and concentrated under reduced pressure in a rotary evaporator. 995 mg of methylphenylphosphinic acid 4-nitrophenyl ester are obtained with a purity of 50%.
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